molecular formula C11H16ClN3O3 B1381593 5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride CAS No. 1803584-09-9

5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride

Cat. No. B1381593
M. Wt: 273.71 g/mol
InChI Key: AHOLAJOJACDJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H16ClN3O3 and its molecular weight is 273.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Derivatives

5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a compound that can be transformed into various derivatives through chemical reactions. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different derivatives, including pyrano[2,3-d]pyridine derivatives, through reactions with various reagents (Harb, Hesien, Metwally, & Elnagdi, 1989). Similarly, the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid has been reported (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Synthesis and Characterization

The synthesis and characterization of related compounds are crucial in understanding their properties and potential applications. For example, the synthesis of pyrazolo[3,4-b]pyridine products from condensation reactions and their efficient preparation for N-fused heterocycle products have been explored (Ghaedi et al., 2016). Additionally, investigations into the structure and vibrational spectra of similar compounds, such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, using spectroscopic techniques like FT-IR and FT-Raman, contribute to the understanding of their molecular properties (Bahgat, Jasem, & El‐Emary, 2009).

Medicinal Chemistry and Antiviral Activity

In the field of medicinal chemistry, derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated for antiviral activity. For instance, the synthesis of 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives and their potential inhibitory effects on viruses such as Herpes simplex virus type 1 have been explored (Bernardino et al., 2007).

properties

IUPAC Name

5-(acetamidomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3.ClH/c1-7(15)12-5-8-2-3-14-10(4-8)9(6-13-14)11(16)17;/h6,8H,2-5H2,1H3,(H,12,15)(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOLAJOJACDJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCN2C(=C(C=N2)C(=O)O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride
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5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride
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5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride
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5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride
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5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride
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5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride

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